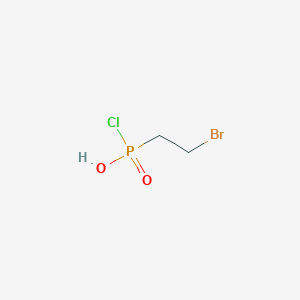
(2-Bromoethyl)phosphonochloridic acid
Cat. No. B8604469
Key on ui cas rn:
65242-85-5
M. Wt: 207.39 g/mol
InChI Key: CVVZLNZOKLBEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04640913
Procedure details


(2-Bromoethyl)phosphonic acid monochloride was prepared from phosphorous pentachloride and (2-bromoethyl)phosphonic acid according to E. Baer and N. Z. Stanacey, J. BIOL. CHEM., 10: 3754 (1965). A portion of this reagent was dissolved in about 50 ml of anhydrous, ethanol-free chloroform, cooled in an ice-water bath to about 10° C. To this was added a portion of 2-(benzyloxy)-3-(octadecyloxy)-1-propanol and about 3.0 ml of dry triethylamine in about 50 ml of dry chloroform, under argon, with stirring over a period of one hour. The reaction was allowed to stand at room temperature about 48 hours, then was refrigerated at about 0° C. overnight and then taken to dryness. The residue was dissolved in toluene, filtered and the filtrate taken to dryness. The residue was extracted with ether, giving the desired title compound as a pale yellow syrup.








Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Br:7][CH2:8][CH2:9][P:10](=[O:13])([OH:12])[OH:11].[CH2:14]([O:21][CH:22]([CH2:25][O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44])[CH2:23][OH:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(N(CC)CC)C>C(O)C.C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[Br:7][CH2:8][CH2:9][P:10]([Cl:2])(=[O:13])[OH:11].[CH2:27]([O:26][CH2:25][CH:22]([O:21][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:23][O:24][P:10]([CH2:9][CH2:8][Br:7])(=[O:11])[O-:12])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCP(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CO)COCCCCCCCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under argon, with stirring over a period of one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature about 48 hours
|
|
Duration
|
48 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was refrigerated at about 0° C. overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ether
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCP(O)(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OCC(COP([O-])(=O)CCBr)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
